molecular formula C19H19FN4O B2362650 N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 902884-45-1

N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2362650
CAS No.: 902884-45-1
M. Wt: 338.386
InChI Key: GLABOFHGNDSVAZ-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with various functional groups, including a fluorophenyl group, an isopropylphenyl group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The fluorophenyl, isopropylphenyl, and carboxamide groups would then be added through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

As an organic compound containing a triazole ring, this compound could potentially participate in a variety of chemical reactions. These could include substitution reactions, where one of the groups attached to the triazole ring is replaced by another group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the carboxamide group could enable it to form hydrogen bonds .

Scientific Research Applications

Antitumor Activity

Compounds related to N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been explored for their antitumor activities. For instance, a compound synthesized from 4-fluoro-2-isocyanato-1-methylbenzene has been found to inhibit the proliferation of some cancer cell lines (Hao et al., 2017).

Antipathogenic Activity

Thiourea derivatives, similar in structure to the compound , have been synthesized and tested for their interaction with bacterial cells. These derivatives exhibit significant anti-pathogenic activity, especially on strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Catalysis and Synthesis Studies

Research has also been conducted on similar compounds for catalyst- and solvent-free synthesis applications. For example, a microwave-assisted Fries rearrangement study showcased an efficient approach for the regioselective synthesis of related triazole derivatives (Moreno-Fuquen et al., 2019).

Antimicrobial and Antitumor Potential

N-arylpyrazole-containing enaminones, which share structural similarities with the compound, have been synthesized and evaluated for their potential in antimicrobial and antitumor applications. Some of these compounds have shown comparable inhibition effects to standard drugs on certain cancer cell lines (Riyadh, 2011).

Differentiation of Structural Isomers

Studies have also been conducted to differentiate structural isomers of compounds related to this compound, which is crucial for forensic analysis (Murakami et al., 2016).

Synthesis and Crystal Structure Studies

Research has been carried out on the synthesis and crystal structure of similar compounds. This includes understanding the molecular arrangement and interactions which are vital for developing new drugs or materials (Liang, 2009).

Radiotracer Studies

Similar compounds have been synthesized and evaluated as radiotracers, for instance, in studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

Properties

IUPAC Name

N-(2-fluorophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-12(2)14-8-10-15(11-9-14)24-13(3)18(22-23-24)19(25)21-17-7-5-4-6-16(17)20/h4-12H,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLABOFHGNDSVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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